molecular formula C14H22ClNO7 B13438223 D-(+)-Carnitine Benzyl Ester Perchlorate

D-(+)-Carnitine Benzyl Ester Perchlorate

Cat. No.: B13438223
M. Wt: 351.78 g/mol
InChI Key: ANQHNMIWXWZRQQ-ZOWNYOTGSA-M
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Description

D-(+)-Carnitine Benzyl Ester Perchlorate: is a chemical compound that belongs to the class of esters. It is derived from D-(+)-Carnitine, an essential nutrient involved in the transport of fatty acids into mitochondria for energy production. The benzyl ester form enhances its stability and solubility, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Carnitine Benzyl Ester Perchlorate typically involves the esterification of D-(+)-Carnitine with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction can be represented as:

D-(+)-Carnitine+Benzyl AlcoholAcid CatalystD-(+)-Carnitine Benzyl Ester+Water\text{D-(+)-Carnitine} + \text{Benzyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{D-(+)-Carnitine Benzyl Ester} + \text{Water} D-(+)-Carnitine+Benzyl AlcoholAcid Catalyst​D-(+)-Carnitine Benzyl Ester+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of perchloric acid as a catalyst can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: D-(+)-Carnitine Benzyl Ester Perchlorate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of D-(+)-Carnitine and benzyl alcohol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Hydrolysis: D-(+)-Carnitine and benzyl alcohol.

    Reduction: D-(+)-Carnitine alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: D-(+)-Carnitine Benzyl Ester Perchlorate is used as a reagent in organic synthesis, particularly in the preparation of carnitine derivatives and analogs.

Biology: In biological research, it is used to study the role of carnitine in cellular metabolism and energy production. It serves as a model compound to investigate the transport and utilization of fatty acids in cells.

Medicine: The compound is explored for its potential therapeutic applications in treating metabolic disorders and enhancing mitochondrial function. Its stability and solubility make it a suitable candidate for drug formulation.

Industry: In the industrial sector, this compound is used in the production of dietary supplements and functional foods aimed at improving energy metabolism and overall health.

Mechanism of Action

D-(+)-Carnitine Benzyl Ester Perchlorate exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The benzyl ester form enhances its bioavailability and stability, allowing for more efficient delivery and utilization in biological systems. The molecular targets include carnitine transporters and enzymes involved in fatty acid metabolism.

Comparison with Similar Compounds

    L-Carnitine: A naturally occurring form of carnitine with similar functions in fatty acid transport.

    Acetyl-L-Carnitine: An acetylated form of carnitine with enhanced neuroprotective properties.

    Propionyl-L-Carnitine: A derivative of carnitine with potential benefits in cardiovascular health.

Uniqueness: D-(+)-Carnitine Benzyl Ester Perchlorate stands out due to its enhanced stability and solubility compared to other carnitine derivatives. The benzyl ester group provides additional functional versatility, making it suitable for a wider range of applications in research and industry.

Properties

Molecular Formula

C14H22ClNO7

Molecular Weight

351.78 g/mol

IUPAC Name

[(2S)-2-hydroxy-4-oxo-4-phenylmethoxybutyl]-trimethylazanium;perchlorate

InChI

InChI=1S/C14H22NO3.ClHO4/c1-15(2,3)10-13(16)9-14(17)18-11-12-7-5-4-6-8-12;2-1(3,4)5/h4-8,13,16H,9-11H2,1-3H3;(H,2,3,4,5)/q+1;/p-1/t13-;/m0./s1

InChI Key

ANQHNMIWXWZRQQ-ZOWNYOTGSA-M

Isomeric SMILES

C[N+](C)(C)C[C@H](CC(=O)OCC1=CC=CC=C1)O.[O-]Cl(=O)(=O)=O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)OCC1=CC=CC=C1)O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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